molecular formula C22H25N3O2S B2847468 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-37-7

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2847468
CAS No.: 867040-37-7
M. Wt: 395.52
InChI Key: WZULHJNTKLCDDQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 3,4-dimethylbenzenesulfonyl group and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Sulfonylation: The quinoline core is then subjected to sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperazine Substitution: Finally, the sulfonylated quinoline undergoes nucleophilic substitution with 4-methylpiperazine under reflux conditions in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenated solvents like dichloromethane, bases like triethylamine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the quinoline or the sulfonyl group.

    Reduction: Reduced forms of the quinoline or the sulfonyl group.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)pyridine
  • 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)isoquinoline
  • 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)benzene

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline offers a unique combination of structural features that enhance its chemical stability, biological activity, and potential for diverse applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-8-9-18(14-17(16)2)28(26,27)21-15-23-20-7-5-4-6-19(20)22(21)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULHJNTKLCDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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